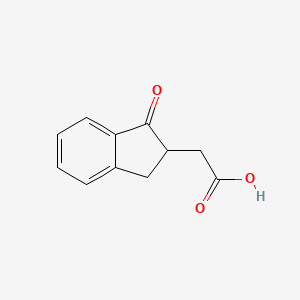
(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers” is a chemical compound with the molecular formula C6H12O3S and a molecular weight of 164.22 . It is a mixture of diastereomers . Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties and reactivity .
Synthesis Analysis
The synthesis of a mixture of diastereomers often involves the reaction of a racemate with an enantiomerically pure chiral reagent . This results in a mixture of diastereomers, which can be separated due to their different physical properties . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers . Subsequent hydrolysis of each separated ester will yield the ‘resolved’ (enantiomerically pure) alcohols .Molecular Structure Analysis
The molecular structure of “(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers” can be analyzed using various methods. One common method is Nuclear Magnetic Resonance (NMR) spectroscopy . NMR spectroscopy is a powerful approach for the analysis of mixtures . It relies on a vast landscape of methods and corresponding pulse sequences that have been designed to tackle the specific properties of mixtures of small molecules .Chemical Reactions Analysis
The chemical reactions involving “(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers” can be complex due to the presence of multiple chiral centers . The reaction of a racemate with an enantiomerically pure chiral reagent gives a mixture of diastereomers, which can be separated . Reversing the first reaction then leads to the separated enantiomers plus the recovered reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers” can be analyzed using various methods. One common method is NMR spectroscopy . Diastereomers have different physical properties, such as solubility and melting point . These differences can be used to achieve resolution of racemates .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3-methanesulfonylcyclobutyl)methanol involves the reaction of a cyclobutyl ketone with methanesulfonyl chloride in the presence of a base to form the corresponding sulfonyl ketone. This intermediate is then reduced with sodium borohydride to yield the desired product, which is a mixture of diastereomers.", "Starting Materials": [ "Cyclobutyl ketone", "Methanesulfonyl chloride", "Base (e.g. triethylamine)", "Sodium borohydride", "Solvents (e.g. dichloromethane, ethanol)" ], "Reaction": [ "Step 1: Cyclobutyl ketone is reacted with methanesulfonyl chloride in the presence of a base (e.g. triethylamine) in a suitable solvent (e.g. dichloromethane) to form the corresponding sulfonyl ketone intermediate.", "Step 2: The sulfonyl ketone intermediate is then reduced with sodium borohydride in a suitable solvent (e.g. ethanol) to yield the desired product, which is a mixture of diastereomers.", "Step 3: The product mixture can be purified by column chromatography or other suitable methods to isolate the individual diastereomers." ] } | |
Numéro CAS |
1892413-23-8 |
Nom du produit |
(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers |
Formule moléculaire |
C6H12O3S |
Poids moléculaire |
164.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



